Cas no 2228199-40-2 (5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene)

5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene is a halogenated aromatic compound featuring a bromo, fluoro, and methoxy substituent, along with an ethynyl functional group. This structure enhances its utility as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Sonogashira or Suzuki couplings. The presence of multiple substituents allows for selective functionalization, making it valuable in pharmaceutical and agrochemical research. Its stability under standard conditions and well-defined reactivity profile facilitate precise modifications in complex molecular frameworks. The compound’s distinct electronic properties also contribute to its use in materials science, particularly in the development of conjugated polymers or small-molecule semiconductors.
5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene structure
2228199-40-2 structure
Product Name:5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
CAS No:2228199-40-2
MF:C9H6BrFO
MW:229.045745372772
CID:5897090
PubChem ID:138985551
Update Time:2025-05-21

5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
    • Benzene, 5-bromo-1-ethynyl-3-fluoro-2-methoxy-
    • A1-16452
    • EN300-1909947
    • 2228199-40-2
    • Inchi: 1S/C9H6BrFO/c1-3-6-4-7(10)5-8(11)9(6)12-2/h1,4-5H,2H3
    • InChI Key: JJENXOHELLATNF-UHFFFAOYSA-N
    • SMILES: C1(C#C)=CC(Br)=CC(F)=C1OC

Computed Properties

  • Exact Mass: 227.95861g/mol
  • Monoisotopic Mass: 227.95861g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.54±0.1 g/cm3(Predicted)
  • Boiling Point: 274.0±40.0 °C(Predicted)

5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene Pricemore >>

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Additional information on 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene

Research Brief on 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene (CAS: 2228199-40-2) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene (CAS: 2228199-40-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the utility of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene as a versatile building block in organic synthesis. Its bromo and ethynyl functional groups make it an attractive candidate for cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, which are widely used in the construction of complex molecular architectures. The presence of the fluoro and methoxy substituents further enhances its reactivity and selectivity, enabling the synthesis of novel bioactive molecules with potential pharmaceutical applications.

In the context of drug discovery, 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene has been investigated as a key intermediate in the development of small-molecule inhibitors targeting various disease-relevant proteins. For instance, recent research has demonstrated its incorporation into compounds designed to modulate kinase activity, with promising results in preclinical models of cancer and inflammatory diseases. The compound's ability to serve as a pharmacophore in these inhibitors underscores its importance in medicinal chemistry.

Furthermore, the compound's potential in chemical biology has been explored through its use in bioorthogonal reactions. The ethynyl group allows for selective labeling and conjugation with azide-containing biomolecules, facilitating the study of protein-protein interactions and cellular processes. This application is particularly valuable in the development of targeted therapies and diagnostic tools.

Despite these advancements, challenges remain in optimizing the synthetic routes for 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene to improve yield and scalability. Recent efforts have focused on developing more efficient catalytic systems and greener reaction conditions to address these issues. Additionally, further studies are needed to fully elucidate the compound's pharmacokinetic and toxicological profiles to ensure its suitability for clinical development.

In conclusion, 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene (CAS: 2228199-40-2) represents a promising scaffold in chemical biology and pharmaceutical research. Its versatility in synthesis and potential therapeutic applications make it a valuable tool for drug discovery and development. Continued research in this area is expected to yield novel insights and innovations, further solidifying its role in the field.

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